![molecular formula C10H10I2 B12522463 [(1,2-Diiodocyclopropyl)methyl]benzene CAS No. 653605-60-8](/img/structure/B12522463.png)
[(1,2-Diiodocyclopropyl)methyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1,2-Diiodocyclopropyl)methyl]benzene is an organic compound that features a benzene ring substituted with a [(1,2-diiodocyclopropyl)methyl] group
准备方法
The synthesis of [(1,2-Diiodocyclopropyl)methyl]benzene typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an alkene with a diiodomethane in the presence of a zinc-copper couple, which facilitates the formation of the cyclopropyl ring.
Substitution Reaction: The cyclopropyl ring is then functionalized with iodine atoms at the 1 and 2 positions. This can be done using iodine and a suitable oxidizing agent.
Attachment to Benzene: Finally, the [(1,2-diiodocyclopropyl)methyl] group is attached to a benzene ring through a Friedel-Crafts alkylation reaction, using an appropriate catalyst such as aluminum chloride.
化学反应分析
[(1,2-Diiodocyclopropyl)methyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms in the cyclopropyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or ketones. Reduction reactions can also be performed to remove the iodine atoms and form hydrocarbons.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce various substituents onto the benzene ring.
科学研究应用
[(1,2-Diiodocyclopropyl)methyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Industry: It can be used in the development of new materials with unique properties, such as polymers and resins.
作用机制
The mechanism of action of [(1,2-Diiodocyclopropyl)methyl]benzene involves its interaction with molecular targets through its functional groups. The iodine atoms can participate in halogen bonding, while the cyclopropyl ring can engage in strain-induced interactions with other molecules. These interactions can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying molecular interactions and reaction mechanisms.
相似化合物的比较
[(1,2-Diiodocyclopropyl)methyl]benzene can be compared with other benzene derivatives, such as:
Benzyl Chloride: Similar in structure but with a chlorine atom instead of the diiodocyclopropyl group. Benzyl chloride is less reactive in nucleophilic substitution reactions.
Cyclopropylbenzene: Lacks the iodine atoms, making it less versatile in chemical reactions.
Iodobenzene: Contains only one iodine atom directly attached to the benzene ring, resulting in different reactivity patterns.
The uniqueness of this compound lies in its combination of the cyclopropyl ring and iodine atoms, which provide distinct reactivity and interaction profiles compared to other benzene derivatives.
属性
CAS 编号 |
653605-60-8 |
|---|---|
分子式 |
C10H10I2 |
分子量 |
383.99 g/mol |
IUPAC 名称 |
(1,2-diiodocyclopropyl)methylbenzene |
InChI |
InChI=1S/C10H10I2/c11-9-7-10(9,12)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI 键 |
VVNROUZFTWTALV-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1(CC2=CC=CC=C2)I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



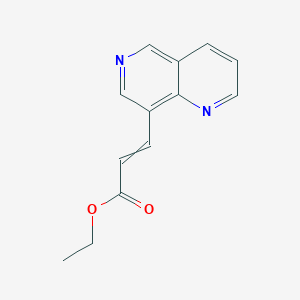
![3,3'-[(1-Phenyl-1H-pyrazole-3,5-diyl)di(ethene-2,1-diyl)]diphenol](/img/structure/B12522402.png)
![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-[(hydroxyimino)methyl]-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12522404.png)
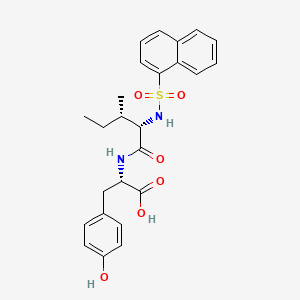
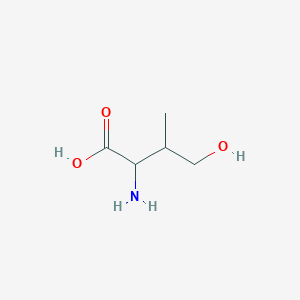

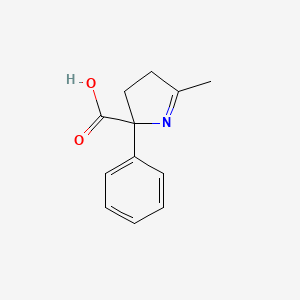
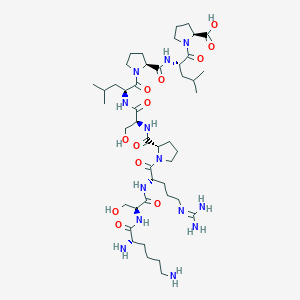
![1H-Imidazole, 4,5-dihydro-2-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12522449.png)
![2-Methyl-2-{[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}propanenitrile](/img/structure/B12522452.png)

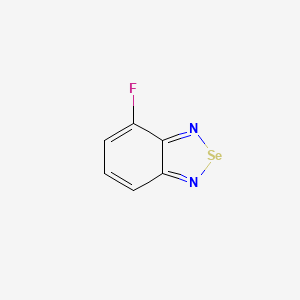
silane](/img/structure/B12522467.png)
